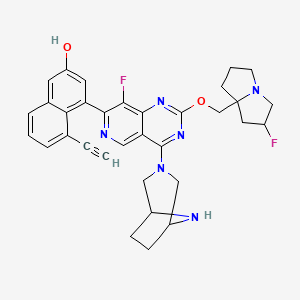

KRAS G12D inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H32F2N6O2 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |

InChI |

InChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2 |

InChI Key |

HQVNRYKTWPMSGZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signaling pathways responsible for cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2][3] The G12D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 12, results in a constitutively active KRAS protein that is locked in a GTP-bound "on" state.[4] This persistent activation leads to the aberrant stimulation of downstream effector pathways, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, driving uncontrolled cell proliferation and tumor progression.[2][5] For decades, KRAS was considered "undruggable" due to the lack of well-defined binding pockets on its surface.[6] However, recent breakthroughs have led to the development of selective inhibitors targeting specific KRAS mutants, offering new therapeutic avenues. This technical guide provides an in-depth overview of the mechanism of action of KRAS G12D inhibitors, with a focus on the well-characterized non-covalent inhibitor, MRTX1133.

Molecular Mechanism of Action

KRAS G12D inhibitors function by directly binding to the mutant KRAS protein, thereby modulating its activity and downstream signaling. A prominent example, MRTX1133, is a potent and selective, non-covalent inhibitor that targets the KRAS G12D mutant.[7]

Binding to the Switch-II Pocket

MRTX1133 binds to a cryptic allosteric pocket located near the switch-II region (SII-P) of the KRAS G12D protein.[8][9] This interaction is non-covalent, which distinguishes it from some inhibitors of other KRAS mutants like G12C that form a covalent bond.[10][11] The binding of MRTX1133 stabilizes the KRAS G12D protein in an inactive conformation.[12] Molecular dynamics simulations have shown that MRTX1133 can bind to both the inactive GDP-bound and the active GTP-bound states of KRAS G12D.[6][12] When bound to the active state, the inhibitor does not trigger the protein's active function.[12] This is achieved by stabilizing the switch-II region through hydrogen bonding with Gly60, which in turn leaves the switch-I region in a dynamically inactive conformation.[12]

Allosteric Inhibition of KRAS Function

The binding of MRTX1133 to the switch-II pocket allosterically "freezes" the conformation of the nucleotide-binding site of KRAS G12D.[9] This conformational rigidification has several critical consequences that arrest the canonical GTPase cycle:[9]

-

Inhibition of Nucleotide Exchange: When MRTX1133 engages with GDP-bound KRAS G12D, it blocks both intrinsic and Guanine Nucleotide Exchange Factor (GEF)-mediated nucleotide exchange.[9] This prevents the loading of GTP, which is necessary for KRAS activation.

-

Inhibition of GTP Hydrolysis: When the inhibitor binds to GTP-bound KRAS G12D, it blocks both intrinsic and GTPase Activating Protein (GAP)-mediated GTP hydrolysis.[9]

-

Disruption of Protein-Protein Interactions: By locking KRAS G12D in an inactive state, MRTX1133 prevents the protein-protein interactions necessary for the activation of downstream signaling pathways.[6][8] Specifically, it attenuates the interaction between activated KRAS G12D and the RAS-binding domain of effector proteins like BRAF.[9]

Impact on Downstream Signaling Pathways

The ultimate effect of KRAS G12D inhibition is the suppression of the downstream signaling cascades that drive oncogenesis. By preventing the activation of KRAS G12D, inhibitors like MRTX1133 lead to a significant reduction in the phosphorylation of key downstream effectors.[13] This includes the downregulation of phosphorylated ERK1/2 (pERK1/2) in the MAPK pathway and phosphorylated AKT and S6 in the PI3K/AKT/mTOR pathway.[13][14] The inhibition of these pathways ultimately leads to decreased cell proliferation, induction of apoptosis, and tumor growth inhibition.[4][13]

Quantitative Data Summary

The potency and selectivity of KRAS G12D inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for MRTX1133 and other representative inhibitors.

Table 1: Biochemical Activity of KRAS G12D Inhibitors

| Inhibitor | Assay Type | Target Protein | IC50 / KD | Reference |

| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS G12D | 0.14 nM (IC50) | [15] |

| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS WT | 5.37 nM (IC50) | [15] |

| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS G12C | 4.91 nM (IC50) | [15] |

| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS G12V | 7.64 nM (IC50) | [15] |

| MRTX1133 | High-Affinity Interaction | GDP-loaded KRAS G12D | ~0.2 pM (KD) | [7] |

| HRS-4642 | Binding Affinity | KRAS G12D | 0.083 nM (KD) | [16] |

| KD-8 | Binding Affinity | KRAS G12D | 33 nM (KD) | [16] |

| KRB-456 | Binding Affinity | KRAS G12D | 247 nM (KD) | [17] |

Table 2: Cellular Activity of KRAS G12D Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 | Reference |

| MRTX1133 | Panel of KRAS G12D mutant cell lines | G12D | Cell Viability | ~5 nM (median) | [7] |

| MRTX1133 | AGS | G12D | pERK Inhibition | 2 nM | [8] |

| MRTX1133 | AGS | G12D | 2D Viability | 6 nM | [8] |

| HRS-4642 | Panel of KRAS G12D mutant cell lines | G12D | Cell Viability | 2.329–822.2 nM | [16] |

| KD-8 | Panc1, SW1990, CT26 | G12D | Antiproliferative | 2.1 µM (KD-8 in CT26) | [16] |

| KRAS G12D Inhibitor 16 | A-427 | G12D | Cell Growth | 0.35 µM | [2] |

| KRAS G12D Inhibitor 16 | PANC-1 | G12D | Cell Viability | ~4.4 µM | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. Below are protocols for key assays used in the characterization of KRAS G12D inhibitors.

TR-FRET Based Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the GEF-mediated exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein.

Materials:

-

Recombinant human KRAS G12D, WT, G12C, and G12V proteins (pre-loaded with GDP)

-

Recombinant human SOS1 protein (catalytic domain)

-

Test compound (e.g., MRTX1133) serially diluted in DMSO

-

Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

Detection reagents: Europium-labeled anti-GST antibody and a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP)

-

384-well low-volume microplates

Procedure:

-

In a 384-well plate, add 2 µL of serially diluted test compound or DMSO vehicle control.

-

Add 4 µL of a mixture containing GDP-loaded KRAS protein (final concentration 20 nM) and SOS1 (final concentration 10 nM) in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding 4 µL of a mixture containing the fluorescently labeled GTP analog and the Europium-labeled anti-GST antibody in assay buffer.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the TR-FRET ratio and plot it against the log of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.[18]

Cellular pERK1/2 AlphaLISA Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway, in cells treated with a KRAS G12D inhibitor.

Materials:

-

KRAS G12D mutant cells (e.g., AsPC-1, PANC-1)

-

Appropriate cell culture media and serum

-

96-well tissue culture plates

-

Test compound serially diluted in DMSO

-

Lysis buffer

-

AlphaLISA pERK1/2 detection kit

Procedure:

-

Seed KRAS G12D mutant cells in a 96-well plate and incubate overnight.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat the cells with serial dilutions of the test compound or DMSO vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Aspirate the media and lyse the cells with lysis buffer.

-

Transfer the cell lysates to a 384-well AlphaLISA plate.

-

Add the AlphaLISA acceptor beads and incubate in the dark.

-

Add the donor beads and incubate further in the dark.

-

Read the AlphaLISA signal on an appropriate plate reader.

-

Plot the signal against the log of the inhibitor concentration and determine the IC50 value.[18]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.

Materials:

-

KRAS G12D mutant cancer cell lines

-

96-well plates

-

Complete growth medium

-

KRAS G12D inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of the KRAS G12D inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

Conclusion and Future Directions

The development of potent and selective KRAS G12D inhibitors represents a significant milestone in the treatment of cancers driven by this prevalent mutation. The non-covalent, allosteric mechanism of action of inhibitors like MRTX1133 provides a robust strategy for shutting down the oncogenic signaling of the mutant KRAS protein. The preclinical data, demonstrating nanomolar potency in biochemical and cellular assays and significant anti-tumor efficacy in in vivo models, has paved the way for clinical investigation.[19][20][21]

However, challenges remain. The emergence of resistance to targeted therapies is a common clinical observation.[22][23] Mechanisms of resistance to KRAS inhibitors can involve the activation of bypass signaling pathways or the acquisition of secondary mutations.[11] Therefore, future research will likely focus on rational combination strategies to overcome or delay the onset of resistance.[10][24] Combining KRAS G12D inhibitors with agents targeting other nodes in the signaling network, such as EGFR or PI3K inhibitors, or with immunotherapies, holds promise for improving therapeutic outcomes for patients with KRAS G12D-mutant cancers.[10][14]

References

- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 6. jetir.org [jetir.org]

- 7. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 11. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1133 in Patients with Advanced Solid Tumors Harboring a KRAS G12D Mutation | Dana-Farber Cancer Institute [dana-farber.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. aacrjournals.org [aacrjournals.org]

The Synthesis and Discovery of MRTX1133: A Technical Whitepaper on a Potent and Selective KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and discovery of MRTX1133, a first-in-class, potent, and selective noncovalent inhibitor of the KRAS G12D mutation. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction: Targeting the "Undruggable" KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of deep, druggable pockets on its surface. The development of covalent inhibitors for the KRAS G12C mutation marked a significant breakthrough. However, the G12D mutation, which lacks a reactive cysteine residue, necessitated a different therapeutic approach.

The discovery of MRTX1133 represents a landmark achievement in targeting KRAS G12D.[1][2] MRTX1133 is a noncovalent, reversible inhibitor that selectively binds to the switch II pocket of both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[3][4] This binding prevents the interaction of KRAS G12D with its downstream effector proteins, thereby inhibiting the aberrant signaling that drives tumor growth.[1][5]

Discovery and Optimization

The discovery of MRTX1133 was the result of an extensive structure-based drug design campaign.[1][6] The starting point for the optimization was a pyrido[4,3-d]pyrimidine (B1258125) scaffold.[6][7] Through iterative cycles of chemical synthesis and high-resolution X-ray crystallography, the binding affinity and selectivity of the lead compounds were systematically improved.

Key structural insights that guided the optimization process include:

-

Interaction with Aspartate-12: A protonated piperazinyl group on the inhibitor was found to form a crucial ionic bond with the mutant aspartate-12 residue of KRAS G12D, a key determinant of its selectivity over wild-type KRAS.[6]

-

Occupation of the Switch II Pocket: MRTX1133 was designed to optimally fill the switch II pocket, a region essential for protein-protein interactions.[1][5]

-

Multiple Favorable Interactions: The final molecule incorporates three key substituents that extend from the core scaffold to engage in favorable interactions with the protein, resulting in picomolar binding affinity.[1][5]

This meticulous optimization process led to a molecule with exceptional potency and selectivity for KRAS G12D.[1]

Synthesis of MRTX1133

The synthesis of MRTX1133 is a multi-step process involving the preparation of two key intermediates: the pyrido[4,3-d]pyrimidine core and a fluorinated pyrrolizidine (B1209537) methanol (B129727) fragment.

Synthesis of the Pyrido[4,3-d]pyrimidine Core

A central precursor to the core structure is 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (B8143843). This intermediate can be synthesized from 7-chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione. The dione (B5365651) is treated with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N-ethyl-N-isopropylpropan-2-amine to yield the trichlorinated pyrimidine.

Synthesis of the Fluorinated Pyrrolizidine Methanol Fragment

The chiral fragment, ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, is synthesized through a diastereoselective process. A key step involves an intramolecular nucleophilic ring cyclization to create the bicyclic scaffold with high stereoselectivity.[1] This is followed by deoxyfluorination and reduction to yield the final fragment.[1]

Final Assembly

The final steps of the MRTX1133 synthesis involve the sequential coupling of the key intermediates. The 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine core is first reacted with a protected piperazine (B1678402) derivative. Subsequent nucleophilic aromatic substitution reactions with the fluorinated pyrrolizidine methanol fragment and another aromatic moiety, followed by deprotection, yield the final MRTX1133 compound.

Quantitative Data

The following tables summarize the key quantitative data for MRTX1133 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Source |

| Binding Affinity (Kd) | 0.2 pM | SPR vs. KRAS G12D | [1][5] |

| Biochemical IC50 | <2 nM | HTRF Assay | [8] |

| AlphaLISA IC50 | 5 nM | AlphaLISA Assay | [9][10] |

| pERK Inhibition IC50 | 2 nM | AGS (KRAS G12D) | [1][4] |

| Cell Viability IC50 | 6 nM | AGS (KRAS G12D) | [1][4] |

| Selectivity vs. WT KRAS | >500-fold | MKN1 (WT KRAS amplification) | [1][4] |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Dosing Regimen (IP) | Tumor Growth Inhibition (TGI) / Regression | Source |

| Panc 04.03 (Pancreatic) | 3 mg/kg BID | 94% TGI | [4] |

| Panc 04.03 (Pancreatic) | 10 mg/kg BID | -62% (Regression) | [4] |

| Panc 04.03 (Pancreatic) | 30 mg/kg BID | -73% (Regression) | [4] |

| HPAC (Pancreatic) | 30 mg/kg BID | 85% Regression | [8] |

Experimental Protocols

Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the binding affinity of MRTX1133 to GDP-bound KRAS G12D. A labeled ligand that binds to KRAS G12D is used in competition with MRTX1133. The assay measures the fluorescence resonance energy transfer (FRET) signal, which is inversely proportional to the binding of MRTX1133. The IC50 value is the concentration of MRTX1133 that causes a 50% reduction in the FRET signal.[8]

Cellular Phospho-ERK (pERK) Inhibition Assay

KRAS G12D mutant cancer cells (e.g., AGS) are treated with a range of MRTX1133 concentrations. After treatment, cell lysates are collected, and the levels of phosphorylated ERK (pERK), a downstream effector in the KRAS signaling pathway, are quantified using an immunoassay such as ELISA or Western blot. The IC50 value is determined from the dose-response curve.

Cell Viability Assay

KRAS G12D mutant cancer cell lines are seeded in 96-well plates and treated with various concentrations of MRTX1133. After a 72-hour incubation period, cell viability is measured using a colorimetric or luminescent assay that quantifies metabolic activity (e.g., CellTiter-Glo). The IC50 value represents the concentration of MRTX1133 that inhibits cell growth by 50%.[11]

In Vivo Xenograft Studies

Human cancer cell lines with the KRAS G12D mutation (e.g., Panc 04.03) are subcutaneously implanted into immunocompromised mice. Once the tumors reach a specified volume, the mice are randomized into vehicle control and MRTX1133 treatment groups. MRTX1133 is administered via intraperitoneal (IP) injection, typically twice daily (BID). Tumor volume and body weight are monitored throughout the study to assess anti-tumor efficacy and toxicity.[12]

Visualizations

KRAS G12D Signaling Pathway

Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of MRTX1133.

Experimental Workflow for the Discovery of MRTX1133

Caption: High-level experimental workflow for the discovery and preclinical evaluation of MRTX1133.

Conclusion

MRTX1133 is a pioneering achievement in the quest to develop effective therapies for KRAS G12D-mutant cancers. Its discovery, guided by sophisticated structure-based drug design, has yielded a highly potent and selective noncovalent inhibitor with significant preclinical anti-tumor activity. This technical guide provides a comprehensive summary of the synthesis, discovery, and preclinical characterization of MRTX1133, offering a valuable resource for the scientific community. The continued investigation of MRTX1133 and the development of next-generation KRAS G12D inhibitors hold immense promise for patients with these challenging malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|CAS 2097518-76-6 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. coconote.app [coconote.app]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine | 2454396-80-4 [sigmaaldrich.com]

- 9. 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine | 2454396-80-4 [chemicalbook.com]

- 10. Item - Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3âd]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors - figshare - Figshare [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

The Core of KRAS G12D Inhibition: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS G12D mutation represents a significant therapeutic challenge in oncology, driving the progression of numerous aggressive cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2] Historically considered "undruggable," recent breakthroughs have led to the development of selective, non-covalent inhibitors that target the KRAS G12D protein.[2][3] This technical guide provides an in-depth analysis of the binding affinity and kinetics of these pioneering inhibitors. Understanding these fundamental parameters is critical for optimizing drug design, predicting in vivo efficacy, and developing the next generation of targeted therapies. We will delve into the quantitative data for key inhibitors, detail the experimental protocols used for their characterization, and visualize the underlying biological and experimental frameworks.

Introduction: The KRAS G12D Oncoprotein and Mechanism of Inhibition

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in crucial intracellular signaling pathways, most notably the MAPK/ERK pathway, which governs cell growth, differentiation, and survival.[2][3][4] In its normal function, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[2] This perpetual "on" signal leads to uncontrolled cell proliferation and tumorigenesis.

KRAS G12D inhibitors are designed to specifically bind to the mutant protein, often in a shallow pocket between switch I and II, thereby preventing its interaction with downstream effector proteins like RAF kinases.[5][6] By locking the protein in an inactive conformation, these inhibitors effectively halt the oncogenic signaling cascade.[1][4] The development of potent and selective non-covalent inhibitors has been a significant challenge due to the need for high binding affinity to overcome the absence of a covalent anchor.[2][5]

Quantitative Binding Affinity and Kinetic Data

The following tables summarize the binding affinity and kinetic parameters for several notable KRAS G12D inhibitors. This data provides a quantitative basis for comparing their potency and selectivity.

Table 1: Binding Affinity of KRAS G12D Inhibitors

| Inhibitor | Target | Assay Type | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |

| MRTX1133 | KRAS G12D-GDP | Biochemical Assay | < 1 pM | - | [7] |

| LY3962673 | KRAS G12D-GDP | Biochemical Assay | 0.071 nM | - | [8] |

| KRAS G12D inhibitor 14 (KD-8) | KRAS G12D | Isothermal Titration Calorimetry (ITC) | 33 nM | 2.1 µM (average against 3 cell lines) | [9][10][11] |

| KRB-456 | KRAS G12D | Isothermal Titration Calorimetry (ITC) | 247 nM | - | [12] |

| KRAS G12D inhibitor 16 | KRAS G12D | Biochemical Assay | - | 0.7 nM | [13] |

Table 2: Kinetic Parameters of KRAS G12D Inhibitors (where available)

| Inhibitor | Target | Method | kon (Association Rate) | koff (Dissociation Rate) | Residence Time (1/koff) | Reference |

| MRTX1133 | KRAS G12D | Surface Plasmon Resonance (SPR) | Slower off-rate compared to other mutants | Significantly slower than other mutants | Long | [13] |

Note: Specific kon and koff values for many KRAS G12D inhibitors are not publicly available. However, qualitative descriptions, such as a slow off-rate for MRTX1133, are crucial indicators of prolonged target engagement and potential for sustained efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway and a typical workflow for determining inhibitor binding kinetics.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. jetir.org [jetir.org]

- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12D inhibitor 15 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. KD-8 | KRAS G12D inhibitor | 2765254-39-3 | InvivoChem [invivochem.com]

- 11. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Structural Cornerstone of Specificity: A Technical Guide to KRAS G12D Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a central molecular switch in cellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] Activating mutations in the KRAS gene are among the most common drivers in human cancers, with the Glycine-to-Aspartic Acid substitution at codon 12 (G12D) being the most prevalent and notoriously difficult to target.[2][3][4] This guide provides an in-depth analysis of the structural basis underpinning the selectivity of inhibitors designed to specifically target the KRAS G12D mutant protein, a critical challenge in modern oncology.

The Structural Basis for Selective Inhibition

The development of inhibitors with high selectivity for KRAS G12D over wild-type (WT) KRAS and other mutants (e.g., G12C, G12V) is paramount for creating effective and safe therapeutics.[5] This selectivity is not achieved by chance but is rooted in the unique stereochemical environment created by the G12D mutation.

The substitution of a small, nonpolar glycine (B1666218) residue with a larger, negatively charged aspartic acid residue fundamentally alters the protein's surface and electrostatic potential in the critical Switch-II pocket (S-II-P).[6][7] This alteration provides a unique opportunity for drug design. Potent and selective inhibitors, such as MRTX1133 and the TH-Z8 series of compounds, have been engineered to exploit this change.[6][8]

The core principle of their selectivity lies in the formation of specific, high-affinity interactions with the mutant Asp12 residue. Crystallographic studies have revealed that these inhibitors often contain a moiety, such as a piperazine (B1678402) group, that can form a strong salt bridge or hydrogen bond with the carboxylate side chain of Asp12.[6][9] This interaction is not possible with the glycine in KRAS WT, the cysteine in G12C, or the valine in G12V, thus forming the primary basis for selectivity.[6]

Furthermore, these inhibitors bind to an allosteric pocket near Switch II, often inducing a conformational change that locks the KRAS protein in an inactive state, thereby preventing its interaction with downstream effectors like RAF and PI3K.[5][10] This induced-fit pocket, stabilized by the inhibitor's interaction with Asp12, further contributes to the high affinity and specificity observed.[6][9] Some inhibitors have been shown to bind to both the inactive GDP-bound and active GTP-bound forms of KRAS G12D, disrupting downstream signaling regardless of the nucleotide state.[3][6][8]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of KRAS G12D inhibitors is quantified through rigorous biochemical and cell-based assays. The data consistently demonstrates a significant preference for the G12D mutant over other variants.

Table 1: Comparative Binding Affinities (K_D)

The dissociation constant (K_D) measures the binding affinity between an inhibitor and its target protein; a lower K_D value signifies a stronger interaction.

| Compound | Target | K_D (nM) | Fold Selectivity vs. G12D | Reference |

| MRTX1133 | KRAS G12D | <0.1 | - | [5] |

| KRAS WT | >1000 | >10,000 | [5] | |

| KRAS G12C | >1000 | >10,000 | [5] | |

| KRAS G12V | >1000 | >10,000 | [5] | |

| MRTX849 | KRAS G12C | 9.59 | (Selective for G12C) | [1][11] |

| KRAS G12D | No binding observed | N/A | [1][11] | |

| AMG510 | KRAS G12C | 220 | (Selective for G12C) | |

| KRAS G12D | No binding observed | N/A |

Data represents a summary from publicly available research.

Table 2: Comparative Inhibitory Activity (IC_50)

The half-maximal inhibitory concentration (IC_50) measures the functional potency of an inhibitor. Time-Resolved Fluorescence Energy Transfer (TR-FRET) based nucleotide exchange assays are commonly used to determine these values.[5]

| Compound | Target | IC_50 (nM) | Fold Selectivity vs. G12D | Reference |

| MRTX1133 | KRAS G12D | 0.14 | - | [1][11] |

| KRAS WT | 5.37 | 38.4 | [1][11] | |

| KRAS G12C | 4.91 | 35.1 | [1][11] | |

| KRAS G12V | 7.64 | 54.6 | [1][11] | |

| KRpep-2d | K-Ras(G12D) | 1.6 | - | [10] |

Data represents a summary from publicly available research.

Key Experimental Protocols

The characterization of KRAS G12D inhibitors relies on a suite of sophisticated biochemical and cell-based assays.

Biochemical Competition Binding Assay

This assay quantitatively determines the binding affinity (K_D) of a test compound.

-

Principle: A known binding ligand and the test compound compete for binding to the target KRAS protein. The displacement of the known ligand is measured to calculate the test compound's affinity.

-

Methodology: Assays can be performed using KRAS variants (e.g., G12D, WT, G12C, G12V) fused to a detectable tag.[1][11] The protein is incubated with a known ligand and varying concentrations of the inhibitor. The amount of bound known ligand is quantified, often using techniques like qPCR for tagged proteins, to determine the K_D of the inhibitor.[1][11]

TR-FRET Nucleotide Exchange Assay for IC_50 Determination

This assay measures the functional inhibition of the exchange of GDP for GTP on KRAS, a critical step in its activation cycle.[5]

-

Principle: The assay measures the inhibitor's ability to prevent a Guanine Nucleotide Exchange Factor (GEF), such as SOS1, from loading a fluorescently labeled GTP analog onto the KRAS protein.

-

Methodology:

-

Prepare serial dilutions of the test inhibitor.

-

In a multi-well plate, add the purified KRAS G12D protein.

-

Add the diluted inhibitor and incubate to allow for binding.

-

Initiate the exchange reaction by adding a mixture of a GEF (e.g., SOS1) and a fluorescent GTP analog.

-

Monitor the increase in FRET signal over time as the fluorescent GTP binds to KRAS.

-

Plot the initial reaction rates against inhibitor concentrations and fit the data to a dose-response curve to calculate the IC_50 value.[12]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions, including association (k_on) and dissociation (k_off) rates, from which the K_D can be calculated.

-

Principle: The target KRAS protein is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the surface, which is detected in real-time.

-

Methodology: Purified KRAS protein is immobilized on a sensor chip. Various concentrations of the inhibitor are injected over the chip surface to measure association. A buffer is then flowed over the chip to measure dissociation. The resulting sensorgrams are fitted to kinetic models to determine k_on, k_off, and K_D. For inhibitors like MRTX1133, SPR studies have shown a significantly slower off-rate from KRAS G12D compared to other mutants, contributing to its high affinity.[12]

X-ray Crystallography

This is the definitive method for elucidating the precise three-dimensional structure of an inhibitor bound to its target protein.

-

Principle: High-quality crystals of the KRAS G12D-inhibitor complex are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

-

Methodology: Purified KRAS G12D protein is incubated with a molar excess of the inhibitor and set up for crystallization trials under various conditions. Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction. The resulting structural data reveals the specific amino acid residues involved in binding and confirms the interactions, such as the salt bridge to Asp12, that confer selectivity.[6][10]

Visualizing Pathways and Processes

KRAS Signaling Pathway

References

- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations [mdpi.com]

- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

The Disruption of Oncogenic Signaling: A Technical Guide to the Downstream Effects of KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been a formidable challenge in cancer therapy. The advent of specific KRAS G12D inhibitors marks a significant breakthrough, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of these inhibitors on downstream signaling pathways, focusing on the core molecular changes induced by these targeted agents. We will delve into the quantitative impact on key signaling nodes, provide detailed experimental protocols for assessing these effects, and visualize the intricate signaling networks and experimental workflows.

Core Mechanism of Action: Silencing a Rogue Switch

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This perpetual "on" signal leads to the aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT/mTOR cascades, which drive uncontrolled cell proliferation, survival, and differentiation.

KRAS G12D inhibitors are designed to specifically bind to the mutant protein, preventing its interaction with downstream effectors. This targeted inhibition effectively silences the oncogenic signal, leading to a cascade of changes in the phosphorylation status and activity of key signaling molecules.

Quantitative Impact on Downstream Signaling Pathways

The efficacy of a KRAS G12D inhibitor is primarily assessed by its ability to suppress the phosphorylation of downstream effector proteins. The following tables summarize the available quantitative data on the inhibitory effects of various KRAS G12D inhibitors on key signaling molecules.

Table 1: Inhibition of Phospho-ERK (p-ERK) by KRAS G12D Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | Assay Method | IC50/EC50 for p-ERK Inhibition | Reference |

| MRTX1133 | AGS | G12D | Not Specified | 2 nM | |

| MRTX1133 | AsPC-1 | G12D | Western Blot | Dose-dependent reduction | [1] |

| MRTX1133 | Panc 04.03 | G12D | Western Blot | 62% inhibition at 1h, 74% at 12h (30 mg/kg in vivo) | |

| ASP3082 | AsPC-1 | G12D | In-Cell ELISA | 14 nM | [2] |

| RMC-9805 | AsPC-1 | G12D | Not Specified | 23 nM | [3] |

Table 2: Broader Impact on Downstream Signaling Molecules by ASP3082

| Downstream Molecule | Cell Line | KRAS Mutation | Treatment | Effect | Reference |

| p-AKT | AsPC-1 | G12D | ASP3082 | Clear reduction | [2] |

| p-S6 | AsPC-1 | G12D | ASP3082 | Clear reduction | [2] |

Visualizing the Molecular Cascade and Experimental Design

To better understand the intricate relationships within the KRAS signaling pathway and the methodologies used to study inhibitor effects, the following diagrams are provided.

Caption: KRAS G12D downstream signaling pathways and the point of inhibitor intervention.

Caption: A generalized experimental workflow for Western blot analysis of downstream signaling.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for key experiments used to quantify the effects of KRAS G12D inhibitors on downstream signaling pathways.

Protocol 1: Western Blot Analysis of p-ERK, p-AKT, and p-S6

This protocol outlines the steps for assessing the phosphorylation status of key downstream signaling molecules in response to KRAS G12D inhibitor treatment.

Materials:

-

KRAS G12D mutant cancer cell lines (e.g., AsPC-1, HPAF-II)

-

Cell culture medium and supplements

-

KRAS G12D inhibitor of interest

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed KRAS G12D mutant cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of the KRAS G12D inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each respective target. Further normalize to the loading control to account for any loading inaccuracies.

-

Protocol 2: AlphaLISA for p-ERK Quantification

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for high-throughput screening of inhibitor effects on protein phosphorylation.

Materials:

-

AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit

-

KRAS G12D mutant cancer cell lines

-

Cell culture medium and supplements

-

KRAS G12D inhibitor of interest

-

384-well white OptiPlates or similar microplates

-

Alpha-enabled microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well or 384-well cell culture plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the KRAS G12D inhibitor or vehicle control for the desired time.

-

-

Cell Lysis:

-

Carefully remove the culture medium.

-

Add 1X Lysis Buffer provided in the kit to each well.

-

Agitate the plate on an orbital shaker for 10 minutes at room temperature.

-

-

AlphaLISA Assay:

-

Transfer a small volume of the cell lysate (typically 5-10 µL) to a 384-well white OptiPlate.

-

Prepare the Acceptor Mix containing the anti-p-ERK antibody-conjugated Acceptor beads as per the kit instructions.

-

Add the Acceptor Mix to each well containing the cell lysate.

-

Seal the plate and incubate for 1 hour at room temperature.

-

Prepare the Donor Mix containing the streptavidin-coated Donor beads.

-

Add the Donor Mix to each well.

-

Seal the plate, protect it from light, and incubate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an Alpha-enabled microplate reader.

-

The signal generated is proportional to the amount of p-ERK in the sample.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

-

Conclusion and Future Directions

The development of potent and selective KRAS G12D inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. This guide has provided a comprehensive overview of their impact on downstream signaling pathways, supported by quantitative data and detailed experimental protocols. The consistent and robust inhibition of the MAPK/ERK pathway, and in some cases the PI3K/AKT/mTOR pathway, underscores the on-target efficacy of these molecules.

Future research will likely focus on several key areas: a more comprehensive comparative analysis of the growing number of KRAS G12D inhibitors, a deeper understanding of the mechanisms of both intrinsic and acquired resistance, and the rational design of combination therapies to overcome this resistance and enhance therapeutic efficacy. The methodologies and data presented here provide a solid foundation for these ongoing and future investigations into the complex world of KRAS-targeted cancer therapy.

References

- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Evaluation of KRAS G12D Inhibitors in Pancreatic Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical evaluation of KRAS G12D inhibitors, with a primary focus on the well-documented compound MRTX1133, in the context of pancreatic ductal adenocarcinoma (PDAC). Mutations in the KRAS oncogene are present in over 90% of PDAC cases, with the G12D substitution being the most common and associated with poor prognosis.[1][2] The development of specific KRAS G12D inhibitors marks a significant advancement in precision oncology for this challenging disease.[3][4]

Mechanism of Action and Signaling Pathway

The KRAS G12D mutation results in a constitutively active KRAS protein, which is perpetually bound to GTP.[3] This leads to uncontrolled activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving cancer cell growth and survival. KRAS G12D inhibitors are small molecules designed to specifically bind to the mutant protein, often in the switch-II pocket, thereby locking it in an inactive state or preventing its interaction with downstream effectors like RAF1.[3][5][6] This targeted inhibition blocks the oncogenic signaling cascade.

Quantitative Data Presentation

The preclinical efficacy of KRAS G12D inhibitors has been demonstrated through various in vitro and in vivo models. The data below is primarily for MRTX1133, a potent and selective inhibitor.

Table 1: In Vitro Activity of MRTX1133

| Cell Line (Cancer Type) | KRAS Mutation | Assay | IC₅₀ | Reference |

| AGS (Gastric) | G12D | pERK Inhibition | <1 nM | [7] |

| HPAC (Pancreatic) | G12D | Cell Viability | Sub-nanomolar | [8] |

| Panc 04.03 (Pancreatic) | G12D | Cell Viability | Sub-nanomolar | [7] |

| Murine PDAC Lines | G12D | Cell Viability | Submicromolar | [1] |

| BxPC-3 (Pancreatic) | WT | Cell Viability | >1 µM | [1] |

| MIA PaCa-2 (Pancreatic) | G12C | Cell Viability | >1 µM | [1] |

Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models

| Model (Cell Line) | Dosing Regimen (Route) | Tumor Growth Inhibition (TGI) / Regression | Reference |

| Panc 04.03 | 3 mg/kg BID (IP) | 94% TGI | [7] |

| Panc 04.03 | 10 mg/kg BID (IP) | -62% (Regression) | [7] |

| Panc 04.03 | 30 mg/kg BID (IP) | -73% (Regression) | [7] |

| HPAC | 30 mg/kg BID (IP) | 85% Regression | [7][8] |

| 11 PDAC Models (Xenografts) | Not specified | Tumor regression in 8 of 11 models | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of KRAS G12D inhibitors.

Biochemical Binding Assay (HTRF)

This assay quantifies the binding affinity of the inhibitor to the target protein.

-

Objective: To determine the binding affinity of the test compound (e.g., MRTX1133) to purified, GDP-bound KRAS G12D protein.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the proximity between two fluorophore-labeled molecules. A labeled ligand that binds to KRAS G12D is used as a probe.

-

Procedure:

-

The KRAS G12D protein is incubated with a fluorescently labeled ligand and varying concentrations of the test inhibitor.

-

The inhibitor competes with the labeled ligand for binding to the protein.

-

The resulting Fluorescence Resonance Energy Transfer (FRET) signal is measured, which is inversely proportional to the amount of inhibitor bound to the protein.

-

Data is used to calculate binding affinity constants like KD.[7][10]

-

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay measures the inhibition of a key downstream signaling node.

-

Objective: To quantify the inhibitor's ability to block KRAS pathway signaling within cancer cells.

-

Principle: Measures the level of phosphorylated ERK (pERK), a direct downstream target of the MEK kinase in the KRAS pathway.

-

Procedure:

-

KRAS G12D mutant cancer cells (e.g., AGS, HPAC) are cultured and treated with a serial dilution of the inhibitor for a specified time.

-

Cells are lysed to extract proteins.

-

The concentration of pERK and total ERK in the lysates is quantified using methods like ELISA or Western Blot.

-

A dose-response curve is generated to calculate the IC₅₀ for pERK inhibition.[5][7]

-

Cell Viability Assay

This assay determines the effect of the inhibitor on cancer cell proliferation and survival.

-

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).

-

Principle: Measures the metabolic activity of living cells, which correlates with cell number.

-

Procedure:

-

Cancer cells are seeded into 96-well plates and allowed to adhere.

-

Cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72 hours).

-

A reagent such as MTS or a product like CellTiter-Glo is added, which generates a colorimetric or luminescent signal in the presence of metabolically active cells.

-

The signal is read using a plate reader, and the IC₅₀ is calculated from the resulting dose-response curve.[7][8]

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of the inhibitor in a living organism.

-

Objective: To assess the efficacy, safety, and pharmacodynamics of the inhibitor in animal models.

-

Principle: Human pancreatic cancer cells are implanted into immunocompromised mice, which then develop tumors that can be treated with the test compound.

-

Procedure:

-

Human PDAC cells (e.g., Panc 04.03, HPAC) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[7]

-

Tumors are allowed to grow to a predetermined volume (e.g., 100-200 mm³).

-

Mice are randomized into a vehicle control group and one or more treatment groups.

-

The inhibitor or vehicle is administered according to a specific dosing schedule (e.g., 30 mg/kg, twice daily, via intraperitoneal injection).[8]

-

Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, Tumor Growth Inhibition (TGI) or regression is calculated. Pharmacodynamic markers (like pERK levels in tumor tissue) may also be assessed.[5]

-

Advanced Preclinical Investigations

Combination Therapies

While KRAS G12D inhibitor monotherapy shows significant promise, innate and acquired resistance is a major challenge.[9] Preclinical studies have explored combination strategies to enhance efficacy and achieve more durable responses. A key finding is that KRAS G12D inhibition can modulate the tumor microenvironment, increasing the infiltration of CD8+ T cells.[11] This provides a strong rationale for combining KRAS G12D inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1). This combination has led to durable tumor elimination in preclinical models.[11][12][13] Other combinations investigated include inhibitors of the PI3K pathway or HER family receptors.[9]

Resistance Mechanisms

Understanding potential resistance mechanisms is critical for long-term therapeutic success. Preclinical research has identified several potential avenues of resistance, including:

-

Copy Number Variation (CNV): Gains in the copy number of the mutant KRAS allele.[9]

-

Secondary Mutations: Acquisition of additional mutations in KRAS or other downstream signaling molecules.[9]

-

Pathway Reactivation: Upregulation of alternative signaling pathways that bypass KRAS inhibition.[14]

CRISPR screens and analysis of resistant clones in preclinical models are vital tools for identifying these mechanisms and developing strategies to overcome them.[9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 4. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]

- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 10. mdpi.com [mdpi.com]

- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]

- 14. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of MRTX1133, a KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of MRTX1133, a potent and selective, non-covalent inhibitor of the KRAS G12D mutation. The information presented herein is compiled from peer-reviewed scientific literature to support research and development efforts in the field of targeted cancer therapy.

Core Concepts and Mechanism of Action

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation. The G12D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 12, is one of the most prevalent oncogenic mutations in KRAS, leading to a constitutively active state of the protein. This aberrant activation drives the uncontrolled growth and survival of cancer cells primarily through the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR signaling pathways.

MRTX1133 is a first-in-class, non-covalent inhibitor that selectively targets the KRAS G12D mutant protein. It exhibits a unique mechanism of action by binding to the switch-II pocket of KRAS G12D in both its inactive, GDP-bound state and its active, GTP-bound state.[1] This interaction locks the KRAS G12D protein in an inactive conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling cascades.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of MRTX1133, demonstrating its high affinity, potency, and selectivity.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Value | Assay/Cell Line | Condition | Source |

| Binding Affinity (KD) | ~0.2 pM | GDP-loaded KRAS G12D | Biochemical Assay (SPR) | [3] |

| Biochemical IC50 | <2 nM | GDP-loaded KRAS G12D | HTRF Binding Assay | [3] |

| pERK Inhibition IC50 | 2 nM | AGS (gastric adenocarcinoma) | Cellular Assay | [2] |

| Cell Viability IC50 | 6 nM | AGS (gastric adenocarcinoma) | 2D Viability Assay | [2] |

| Cell Viability IC50 | 7-10 nM | AsPc-1, SW1990 (pancreatic) | 2D Viability Assay | [4] |

| Selectivity (vs. KRAS WT) | >1,000-fold | Cell Lines | Cellular Assay | [3] |

Table 2: In Vivo Efficacy in Xenograft Models

| Tumor Model (Cell Line) | Dosing Regimen (IP) | Tumor Growth Inhibition (TGI) / Regression | Source | |---|---|---|---|---| | Panc 04.03 (pancreatic) | 3 mg/kg BID | 94% TGI |[2] | | Panc 04.03 (pancreatic) | 10 mg/kg BID | -62% (regression) |[2] | | Panc 04.03 (pancreatic) | 30 mg/kg BID | -73% (regression) |[2] | | HPAC (pancreatic) | 30 mg/kg BID | -85% (regression) |[5] | | MIA PaCa-2 (pancreatic) | 30 mg/kg BID | Significant tumor growth inhibition |[4] |

Signaling Pathways and Experimental Workflows

3.1. KRAS Signaling Pathway and MRTX1133 Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by MRTX1133.

3.2. Experimental Workflow for Characterizing KRAS Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical characterization of a KRAS inhibitor like MRTX1133.

References

- 1. Collection - Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Representative KRAS G12C Inhibitor: Sotorasib (AMG 510)

Affiliation: Google Research

Abstract

The discovery and development of specific inhibitors targeting KRAS mutations, long considered an "undruggable" target, represent a paradigm shift in oncology.[1] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Sotorasib (also known as AMG 510), a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein.[1][2] Sotorasib specifically and irreversibly binds to the cysteine residue of the G12C mutant, locking the protein in an inactive, GDP-bound state.[3] This action effectively shuts down downstream oncogenic signaling pathways, such as the MAPK pathway, leading to the inhibition of tumor cell proliferation and survival.[1][3] This document synthesizes preclinical and clinical data, presenting it in a structured format for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of Sotorasib's mechanism of action and clinical profile.

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation and progression in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[4] The KRAS G12C mutation, in which glycine (B1666218) is substituted by cysteine at codon 12, is present in approximately 13% of NSCLC cases.[5] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream signaling cascades that promote cell growth and survival.[6][7]

Sotorasib (AMG 510) emerged from extensive research efforts to target this specific mutant protein.[1] Its novel mechanism involves covalently binding to the mutant cysteine-12 residue, a feature not present in wild-type KRAS, which confers its high selectivity.[3][8] This irreversible binding traps KRAS G12C in its inactive GDP-bound state, thereby inhibiting downstream signal transduction.[1] This guide will delve into the critical PK and PD data that have characterized Sotorasib's journey from a preclinical candidate to an approved therapeutic agent.[4][5]

Pharmacodynamics (PD)

Mechanism of Action

Sotorasib is a highly selective, covalent inhibitor of KRAS G12C.[5] It functions by exploiting the unique cysteine residue present in the mutant protein. The drug binds to a pocket in the switch II region of KRAS G12C, which is accessible only when the protein is in its inactive, GDP-bound state.[6] This covalent and irreversible binding locks the protein in this inactive conformation, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) pathway.[1][3] This leads to the suppression of proliferative signaling and ultimately, tumor growth inhibition.[1]

In Vitro and In Vivo Activity

Preclinical studies have demonstrated Sotorasib's potent and selective activity against KRAS G12C-mutant cancer cells. In cellular assays, Sotorasib effectively inhibited the phosphorylation of ERK, a key downstream marker of KRAS activation, in a dose- and time-dependent manner.[9] It also selectively impaired the viability of KRAS G12C-mutant cell lines with half-maximal inhibitory concentrations (IC50) in the low nanomolar range, while having no effect on cells with wild-type KRAS or other KRAS mutations.[9][10] In animal models, oral administration of Sotorasib led to significant tumor regression in xenografts derived from KRAS G12C-mutant human cancers.[2][9]

References

- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 4. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]

- 5. Sotorasib for the treatment of locally advanced/metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of KRAS G12D Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro and in vivo assays for the initial toxicity screening of a novel KRAS G12D inhibitor, designated as "Inhibitor 1." The document outlines detailed experimental protocols, presents data in a structured format for clear interpretation, and includes visual diagrams of key biological pathways and experimental workflows.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in several challenging cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation is one of the most common and results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K/AKT cascades. While the development of KRAS G12D inhibitors offers significant therapeutic promise, a thorough initial toxicity assessment is critical to identify potential liabilities and ensure safety before advancing a compound to later-stage preclinical and clinical development. This guide details a standard workflow for this initial safety evaluation.

In Vitro Toxicity Assessment

A battery of in vitro assays is performed to assess the potential for cytotoxicity, genotoxicity, and off-target effects, such as cardiac liability.

Cytotoxicity Assay

The cytotoxicity of Inhibitor 1 is assessed in both cancerous and non-cancerous cell lines to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

Table 1: In Vitro Cytotoxicity of Inhibitor 1 (72-hour exposure)

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) |

| PANC-1 | Pancreatic | G12D | 4.4 |

| Panc 04.03 | Pancreatic | G12D | 4.7 |

| HEK293 | Embryonic Kidney | Wild-Type | > 50 |

| Normal Fibroblasts | Non-cancerous | Wild-Type | > 50 |

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of Inhibitor 1. Add the diluted compound to the respective wells and incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Genotoxicity: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[1][2][3] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-) and carry different mutations in the histidine operon.[1][2][3] A positive test indicates that the compound can cause mutations that restore the functional histidine gene, allowing the bacteria to grow on a histidine-free medium.[1][2] The inclusion of a liver extract (S9 fraction) can simulate mammalian metabolism to detect metabolic activation of mutagens.

Table 2: Ames Test Results for Inhibitor 1

| Tester Strain | Metabolic Activation (S9) | Negative Control (Revertants/Plate) | Positive Control (Revertants/Plate) | Inhibitor 1 (10 µ g/plate ) (Revertants/Plate) | Result |

| TA98 | - | 25 | 450 (2-Nitrofluorene) | 28 | Negative |

| TA98 | + | 40 | 850 (2-Aminoanthracene) | 45 | Negative |

| TA100 | - | 110 | 1200 (Sodium Azide) | 115 | Negative |

| TA100 | + | 130 | 1500 (2-Aminoanthracene) | 138 | Negative |

| TA1535 | - | 15 | 350 (Sodium Azide) | 18 | Negative |

| TA1535 | + | 25 | 600 (2-Aminoanthracene) | 29 | Negative |

| TA1537 | - | 10 | 250 (9-Aminoacridine) | 12 | Negative |

| TA1537 | + | 18 | 400 (2-Aminoanthracene) | 22 | Negative |

-

Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.[3]

-

Preparation: To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of Inhibitor 1 at the desired concentration. For metabolic activation, also add 0.5 mL of S9 mix.[3]

-

Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.[4]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.

Cardiac Safety: hERG Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Therefore, assessing the effect of Inhibitor 1 on the hERG channel is a critical safety screen. Automated patch-clamp systems are commonly used for this purpose.

Table 3: hERG Channel Inhibition by Inhibitor 1

| Assay | IC50 (µM) |

| Automated Patch Clamp | > 30 |

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Preparation: Plate the cells onto the automated patch-clamp system's cell plate.

-

Compound Application: Prepare a range of concentrations of Inhibitor 1. The system will automatically apply the different concentrations to the cells.

-

Electrophysiological Recording: Apply a specific voltage-clamp protocol to elicit hERG currents and record the channel activity in the absence and presence of Inhibitor 1.

-

Data Analysis: Measure the reduction in the hERG current at each concentration and calculate the IC50 value. An IC50 value greater than 30 µM is generally considered to have a low risk of causing cardiac arrhythmias.

In Vivo Toxicity Assessment

An in vivo study in a rodent model is conducted to determine the maximum tolerated dose (MTD) and to observe any potential systemic toxicity of Inhibitor 1.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a specified period.[5] This study helps to establish a safe dose range for subsequent efficacy studies.

Table 4: Maximum Tolerated Dose (MTD) Study of Inhibitor 1 in Mice (7-day study)

| Dose Group (mg/kg/day, p.o.) | Mean Body Weight Change (%) | Clinical Observations | Mortality |

| Vehicle Control | +2.5 | Normal | 0/5 |

| 50 | +1.8 | Normal | 0/5 |

| 100 | -1.2 | Normal | 0/5 |

| 200 | -5.8 | Mild lethargy on days 2-3, resolved by day 5 | 0/5 |

| 400 | -15.2 | Significant lethargy, ruffled fur, hunched posture | 1/5 |

-

Animal Model: Use healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c).

-

Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 50, 100, 200, 400 mg/kg) with at least 5 mice per group.

-

Dosing: Administer Inhibitor 1 orally (p.o.) once daily for 7 consecutive days.

-

Monitoring:

-

Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, appearance (piloerection, hunched posture), and activity levels.[6]

-

Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.[5][7]

-

-

Endpoint: The study is concluded after 7 days, or earlier for animals that reach a humane endpoint. The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.[5]

Visualizations

KRAS G12D Signaling Pathway

The KRAS protein is a key node in multiple signaling pathways that regulate cell growth and survival.[8] The G12D mutation leads to its constitutive activation.[8]

In Vitro Toxicity Screening Workflow

The following diagram illustrates the sequential workflow for the in vitro toxicity assessment of a new compound.

Conclusion

The initial toxicity screening of KRAS G12D Inhibitor 1, as outlined in this guide, provides a robust framework for early safety assessment. Based on the representative data presented, Inhibitor 1 demonstrates a favorable in vitro toxicity profile, with selective cytotoxicity towards KRAS G12D mutant cells, no evidence of mutagenicity in the Ames test, and a low risk of hERG-related cardiotoxicity. The in vivo MTD study in mice establishes a well-tolerated dose for future efficacy studies. This comprehensive initial screening is a critical step in the drug development process, enabling informed decisions and guiding the further development of promising therapeutic candidates.

References

- 1. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]

- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of KRAS G12D Inhibition in Colorectal Cancer: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction